molecular formula C6H8ClNO3 B13658565 Methyl 4-Aminofuran-2-carboxylate Hydrochloride

Methyl 4-Aminofuran-2-carboxylate Hydrochloride

Cat. No.: B13658565
M. Wt: 177.58 g/mol
InChI Key: SQURBBCBEXWWAF-UHFFFAOYSA-N
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Description

Methyl 4-Aminofuran-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H8ClNO3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride typically involves the reaction of furan derivatives with appropriate amine and ester groups. One common method includes the esterification of 4-aminofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Aminofuran-2-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .

Scientific Research Applications

Methyl 4-Aminofuran-2-carboxylate Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Aminofuran-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Methyl 4-Aminofuran-2-carboxylate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Biological Activity

Methyl 4-Aminofuran-2-carboxylate Hydrochloride (MAFCH) is a compound of considerable interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of MAFCH, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

MAFCH has the molecular formula C6H8ClNO3C_6H_8ClNO_3 and a molecular weight of 177.59 g/mol. It is characterized by the presence of an amino group and a furan ring, which are crucial for its biological interactions. The structural features of MAFCH allow it to engage with various cellular targets, influencing gene expression and cellular functions.

Antibacterial Activity

Research indicates that MAFCH exhibits notable antibacterial properties. Studies have shown its efficacy against several bacterial strains, suggesting that it may disrupt bacterial growth through mechanisms such as interference with DNA replication and transcription. This is supported by its ability to bind to DNA, which is a critical factor in its antibacterial action.

Anticancer Activity

MAFCH has also been investigated for its anticancer potential. Its structural similarity to other known anticancer agents allows it to interact with cellular pathways involved in tumor growth. Preliminary studies suggest that MAFCH may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

The mechanism by which MAFCH exerts its biological effects is still under investigation. However, it is believed that the compound's ability to bind to nucleic acids plays a pivotal role in its activity. Interaction studies indicate that MAFCH can interfere with cellular processes such as replication and transcription, potentially leading to cell death in cancerous cells or inhibition of bacterial growth.

Comparative Analysis

To better understand the biological activity of MAFCH, a comparative analysis with structurally related compounds has been conducted. The following table summarizes the properties and activities of selected compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
Methyl 4-Aminofuran-2-carboxylateC6H8ClNO3Antibacterial, AnticancerFuran ring enhances DNA binding
Proximicin AC12H12N2O3AntitumorContains multiple amino groups
NetropsinC20H24N4O4AntibacterialStrong DNA minor groove binder
DistamycinC22H24N4O6Antibacterial, AnticancerBinds specifically to AT-rich DNA

MAFCH is noted for its smaller size compared to larger compounds like Netropsin and Distamycin, which may contribute to distinct interaction profiles and biological activities.

Case Studies

Several case studies have highlighted the potential therapeutic applications of MAFCH:

  • Antibacterial Efficacy : A study demonstrated that MAFCH significantly inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro, showcasing its potential as an alternative treatment for resistant bacterial infections.
  • Anticancer Properties : In a cell viability assay using various cancer cell lines, MAFCH exhibited IC50 values comparable to established anticancer agents, indicating promising activity against tumors.
  • Mechanistic Insights : Investigations into the binding affinity of MAFCH to DNA revealed that it preferentially binds to specific sequences, potentially leading to targeted therapeutic effects in cancer treatment.

Future Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activities of MAFCH. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile of MAFCH in animal models.
  • Mechanistic Studies : Exploring detailed pathways through which MAFCH exerts its effects on bacterial and cancer cells.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure of MAFCH to enhance its potency and selectivity.

Properties

Molecular Formula

C6H8ClNO3

Molecular Weight

177.58 g/mol

IUPAC Name

methyl 4-aminofuran-2-carboxylate;hydrochloride

InChI

InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h2-3H,7H2,1H3;1H

InChI Key

SQURBBCBEXWWAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CO1)N.Cl

Origin of Product

United States

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